molecular formula C10H14ClNO3S B1460908 4-Chloro-N-(2-hydroxy-1,1-dimethylethyl)benzenesulfonamide CAS No. 59724-57-1

4-Chloro-N-(2-hydroxy-1,1-dimethylethyl)benzenesulfonamide

Cat. No. B1460908
CAS RN: 59724-57-1
M. Wt: 263.74 g/mol
InChI Key: NGHRDVCMEMQKID-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-hydroxy-1,1-dimethylethyl)benzenesulfonamide (CAS# 59724-57-1) is a useful research chemical . It has a molecular weight of 263.74 and a molecular formula of C10H14ClNO3S .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC©(CO)NS(=O)(=O)C1=CC=C(C=C1)Cl . This indicates that the molecule contains a sulfonamide group attached to a chlorobenzene ring, with a 2-hydroxy-1,1-dimethylethyl group also attached to the nitrogen of the sulfonamide .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 263.74 . Other physical and chemical properties such as boiling point, density, and solubility were not found in the available resources.

Scientific Research Applications

Gastroprotective Properties of Related Compounds

A study discussed the gastroprotective properties of ebrotidine, highlighting its ability to combine H2-receptor antagonist properties with cytoprotective actions. This is attributed to enhancements in the physicochemical characteristics of mucus gel, crucial for mucosal repair and integrity maintenance (Slomiany, Piotrowski, & Slomiany, 1997) sourcesource.

Occurrence and Fate in Aquatic Environments

Another study reviewed the occurrence, fate, and behavior of parabens, which share a common benzenesulfonamide moiety, in aquatic environments. Despite their biodegradability, parabens persist at low levels in effluents and surface waters, underlining the continuous environmental introduction and ubiquity of such compounds (Haman, Dauchy, Rosin, & Munoz, 2015) sourcesource.

Metabolism of Halogenated Ethylenes

The metabolism of chlorinated ethylenes was reviewed, indicating the formation of chloroethylene epoxides as initial intermediates, which then rearrange into various metabolites. This study provides insights into the metabolic pathways and potential toxicities of chlorinated compounds (Leibman & Ortiz, 1977) sourcesource.

Antioxidant Properties of Chromones

Research on chromones, compounds with a benzo-pyranone structure, demonstrates their significant antioxidant potential, which can neutralize active oxygen and free radicals, thereby delaying or inhibiting cell impairment and various diseases (Yadav, Parshad, Manchanda, & Sharma, 2014) sourcesource.

properties

IUPAC Name

4-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO3S/c1-10(2,7-13)12-16(14,15)9-5-3-8(11)4-6-9/h3-6,12-13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHRDVCMEMQKID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NS(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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